molecular formula C7H9BBrNO4 B6304498 (3-Bromo-2,6-dimethoxypyridin-4-yl)boronic acid CAS No. 2121513-58-2

(3-Bromo-2,6-dimethoxypyridin-4-yl)boronic acid

Cat. No.: B6304498
CAS No.: 2121513-58-2
M. Wt: 261.87 g/mol
InChI Key: MUMZDOBXDCNVNV-UHFFFAOYSA-N
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Description

(3-Bromo-2,6-dimethoxypyridin-4-yl)boronic acid is a boronic acid derivative with the molecular formula C7H9BBrNO4 and a molecular weight of 261.87 g/mol . This compound is of significant interest in organic synthesis and medicinal chemistry due to its unique structural features and reactivity.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of (3-Bromo-2,6-dimethoxypyridin-4-yl)boronic acid typically involves the bromination of 2,6-dimethoxypyridine followed by borylation. One common method is the Suzuki-Miyaura coupling reaction, which involves the reaction of an aryl halide with a boronic acid in the presence of a palladium catalyst . The reaction conditions often include a base such as potassium carbonate and a solvent like toluene or ethanol.

Industrial Production Methods

Industrial production methods for this compound are similar to laboratory synthesis but are scaled up to accommodate larger quantities. These methods often involve continuous flow reactors to ensure consistent quality and yield. The use of automated systems for reagent addition and temperature control is also common to enhance efficiency and safety.

Chemical Reactions Analysis

Types of Reactions

(3-Bromo-2,6-dimethoxypyridin-4-yl)boronic acid undergoes several types of chemical reactions, including:

Common Reagents and Conditions

    Palladium Catalysts: Used in coupling reactions.

    Bases: Such as potassium carbonate or sodium hydroxide.

    Solvents: Toluene, ethanol, or water.

Major Products

The major products formed from these reactions depend on the specific reagents and conditions used. For example, in Suzuki-Miyaura coupling, the product is typically a biaryl compound .

Scientific Research Applications

Comparison with Similar Compounds

Similar Compounds

Uniqueness

(3-Bromo-2,6-dimethoxypyridin-4-yl)boronic acid is unique due to the presence of both bromine and boronic acid groups, which confer distinct reactivity and versatility in various chemical reactions. Its dual functionality allows it to participate in a wider range of synthetic transformations compared to its analogs .

Properties

IUPAC Name

(3-bromo-2,6-dimethoxypyridin-4-yl)boronic acid
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C7H9BBrNO4/c1-13-5-3-4(8(11)12)6(9)7(10-5)14-2/h3,11-12H,1-2H3
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

MUMZDOBXDCNVNV-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

B(C1=CC(=NC(=C1Br)OC)OC)(O)O
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C7H9BBrNO4
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

261.87 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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